Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride
Description
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is a biphenyl derivative featuring a fluorine atom at the 3-position, an amino group at the 3'-position, and a methyl carboxylate ester at the 4-position, with a hydrochloride salt enhancing its solubility . Biphenyl scaffolds are commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely used to construct aryl-aryl bonds .
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWMHLJNLWDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743971 | |
| Record name | Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-44-0 | |
| Record name | Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a process known as suzuki–miyaura (sm) cross-coupling. This process involves the formation of a carbon-carbon bond, facilitated by a transition metal catalyst. The reaction conditions are mild and tolerant of various functional groups.
Biochemical Pathways
The sm cross-coupling process, which this compound may be involved in, is a key reaction in the synthesis of many organic compounds. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Biological Activity
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride (CAS No. 159503-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H13ClFNO2
- Molecular Weight : 227.26 g/mol
- CAS Number : 159503-24-9
- Purity : Typically >95% for research applications
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) |
|---|---|---|
| COLO201 (Colorectal) | < 1 | High |
| MDA-MB-231 (Breast) | >10 | Low |
| A549 (Lung) | >10 | Low |
| Jurkat (Leukemia) | < 5 | Moderate |
The CC50 values indicate the concentration required to inhibit cell viability by 50%. The SCI reflects the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .
The mechanism by which this compound exerts its cytotoxic effects involves modulation of cell cycle progression and induction of apoptosis. Flow cytometry analysis has shown that treatment with this compound can lead to:
- G0/G1 Phase Arrest : In certain sensitive cell lines like COLO201, indicating a halt in cell division.
- Apoptotic Pathways Activation : Increased expression of pro-apoptotic markers was observed following treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological properties of this compound. Variations in substituents on the biphenyl core significantly affect its potency and selectivity:
Table 2: SAR Insights
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3' | Amino Group | Increases cytotoxicity |
| 4 | Fluoro Group | Enhances selectivity |
| Carboxylate | Hydrochloride Salt | Improves solubility and stability |
These insights guide future modifications aimed at enhancing therapeutic efficacy and reducing toxicity .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Study on Murine Models : In vivo studies demonstrated significant tumor reduction in models treated with this compound compared to controls.
- Combination Therapy Trials : Preliminary trials indicate enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antigout Agents
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has been explored for its potential as an antigout agent. Gout is caused by the accumulation of uric acid crystals in joints, leading to inflammation and pain. Compounds that inhibit xanthine oxidase, an enzyme involved in uric acid production, are crucial in managing gout.
2. Anticancer Research
The compound's structural features suggest that it may interact with biological targets implicated in cancer progression. Preliminary studies have indicated that biphenyl derivatives can exhibit cytotoxic activities against various cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.
3. Antimicrobial Activity
Research has shown that compounds containing amino and fluoro groups can possess antimicrobial properties. This compound's unique structure may enhance its interaction with microbial cell membranes, potentially leading to effective antimicrobial agents.
Materials Science Applications
1. Organic Electronics
Due to its biphenyl core, this compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating properties of the amino group combined with the electron-withdrawing effects of the fluoro group may optimize charge transport properties.
2. Polymer Chemistry
this compound can serve as a monomer or building block for synthesizing advanced polymers with tailored properties for specific applications in coatings, adhesives, and composites.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antigout agent | Reduces uric acid levels |
| Anticancer research | Cytotoxic effects on cancer cells | |
| Antimicrobial activity | Potential treatment for infections | |
| Materials Science | Organic electronics | Enhanced charge transport |
| Polymer chemistry | Tailored properties for advanced materials |
Case Studies
Case Study 1: Antigout Activity
In a study investigating novel xanthine oxidase inhibitors, this compound was synthesized and tested alongside known inhibitors. Results indicated a comparable efficacy in reducing uric acid levels in vitro, suggesting its potential as a therapeutic agent for gout management.
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial activity of various biphenyl derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibition zones compared to control compounds, indicating promising antimicrobial potential.
Chemical Reactions Analysis
Amino Group Reactions
-
Diazotization and Coupling :
-
Acylation :
Methyl Ester Hydrolysis
-
The ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid :
Conditions:
Electrophilic Aromatic Substitution
-
The fluorine atom directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the ortho and para positions relative to itself due to its electron-withdrawing nature .
-
Example reaction: Nitration
Suzuki–Miyaura Cross-Coupling
Used to modify the biphenyl scaffold by coupling with boronic acids:
Reductive Amination
The amino group can participate in reductive amination with ketones or aldehydes (e.g., formaldehyde) to form secondary amines :
Deprotection of Amino Group
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
(a) Methyl 3'-Amino-4-Fluoro-[1,1'-Biphenyl]-3-Carboxylate Hydrochloride (CAS: 1373232-80-4)
- Structure : Fluorine at the 4-position (vs. 3-position in the target compound), carboxylate ester at the 3-position.
- Relevance : Positional isomerism impacts electronic properties; the fluorine’s position influences steric and electronic interactions in binding or reactivity.
(b) (3'-Fluorobiphenyl-4-yl)Amine Hydrochloride
Functional Group Variations
Preparation Methods
Biphenyl Core Formation
The biphenyl core is generally synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between appropriately substituted aryl boronic acids and aryl halides. For example, a 3-fluoro-substituted aryl boronic acid can be coupled with a 4-carboxyphenyl halide derivative.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Suzuki Coupling | 3-fluoro-phenylboronic acid + 4-bromobenzoic acid derivative | Pd(PPh3)4 catalyst, K2CO3 base, toluene/ethanol/water, reflux | Ensures formation of 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
Esterification to Methyl Ester
The carboxylic acid group at the 4-position is esterified to the methyl ester using acidic methanol or by using reagents such as thionyl chloride followed by methanolysis.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Esterification | 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid + MeOH | H2SO4 catalytic, reflux or SOCl2 then MeOH, room temperature | Converts acid to methyl ester, improves solubility |
Introduction of the 3'-Amino Group
The amino group at the 3' position can be introduced via selective nitration followed by reduction or via direct amination methods:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | Methyl 3'-fluoro-[1,1'-biphenyl]-4-carboxylate | HNO3/H2SO4, low temperature | Introduces nitro group at 3' position |
| Reduction | Nitro derivative + Sn/HCl or Pd/C hydrogenation | Acidic or catalytic hydrogenation | Converts nitro to amino group |
Palladium-catalyzed amination (Buchwald-Hartwig amination) using ammonia or amine equivalents can be applied to introduce the amino group directly at the 3' position.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Salt Formation | Free amine + HCl | Room temperature, solvent evaporation | Enhances stability and crystallinity |
- Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) show high efficiency in cross-coupling and amination steps, improving yields and selectivity.
- Solvent Systems: Mixed solvent systems (toluene/ethanol/water) facilitate Suzuki coupling with good solubility of reactants.
- Temperature Control: Low temperatures during nitration prevent over-substitution and degradation.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt.
| Step No. | Reaction Type | Key Reagents | Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | 3-fluoro-phenylboronic acid, 4-bromobenzoic acid | Pd catalyst, base, reflux | 3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid | 80-90 | Critical for biphenyl scaffold |
| 2 | Esterification | Methanol, H2SO4 or SOCl2 | Reflux or RT | Methyl 3'-fluoro-[1,1'-biphenyl]-4-carboxylate | 85-95 | Improves solubility |
| 3 | Nitration | HNO3/H2SO4 | 0-5 °C | Methyl 3'-nitro-3-fluoro-[1,1'-biphenyl]-4-carboxylate | 70-80 | Selective nitration |
| 4 | Reduction | Sn/HCl or Pd/C H2 | RT or mild heating | Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate | 75-85 | Converts nitro to amino |
| 5 | Salt Formation | HCl in ethanol | RT | Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride | >90 | Stable hydrochloride salt |
The preparation of this compound involves a multi-step synthetic route combining palladium-catalyzed cross-coupling, selective functional group transformations, and salt formation. Optimization of catalysts, solvents, and reaction conditions is crucial for achieving high yields and purity. The described methods are supported by diverse research sources emphasizing palladium catalysis, selective nitration, and reduction techniques to achieve the target compound efficiently.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride, and what analytical techniques validate successful synthesis?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling (for biphenyl formation) followed by functional group modifications. For example:
- Step 1 : Suzuki coupling of halogenated aryl boronic acids with methyl 3-fluoro-4-bromobenzoate to install the biphenyl core .
- Step 2 : Introduction of the 3'-amino group via Buchwald-Hartwig amination or reduction of a nitro precursor .
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol).
Validation : - 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, carboxylate ester at δ 3.9 ppm) .
- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C14H12FNO2·HCl) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Q. How should researchers characterize the structural integrity of this compound, and what spectral discrepancies might arise?
Key characterization methods :
- 1H NMR : Aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) and integration ratios confirm substitution patterns. For example, fluorine at the 3-position causes splitting in adjacent protons .
- 13C NMR : Fluorine-carbon coupling (e.g., C–F coupling constants ~240–250 Hz for aromatic carbons) .
- HPLC purity analysis (>95% purity recommended for biological studies).
Common discrepancies : - Residual solvents (e.g., DMSO, methanol) in NMR spectra due to incomplete drying.
- Splitting pattern mismatches if steric hindrance alters rotational freedom of the biphenyl core .
Q. What are the solubility properties of this compound, and what storage conditions ensure long-term stability?
Solubility :
- Hydrochloride salts are typically soluble in polar solvents (e.g., DMSO, methanol, water at acidic pH) but poorly soluble in nonpolar solvents.
Storage : - Store under anhydrous conditions (desiccated environment) to prevent hydrolysis of the ester group.
- Use amber vials at –20°C to avoid photodegradation and thermal decomposition .
- Avoid repeated freeze-thaw cycles to maintain crystallinity.
Advanced Research Questions
Q. How can researchers design experiments to study the electronic effects of substituents on the biphenyl core?
Methodology :
- Synthesize analogs with varying substituents (e.g., electron-withdrawing –NO2 or electron-donating –OCH3 groups) at the 3' or 4' positions .
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Compare UV-Vis spectra to assess conjugation effects (e.g., bathochromic shifts with electron-donating groups).
Q. What strategies optimize reaction yields in synthesizing analogs of this compound?
Optimization steps :
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) for cross-coupling efficiency .
- Temperature control : Lower temperatures (e.g., 60°C) may reduce side reactions in amination steps .
- Solvent selection : Use DMF or toluene for coupling reactions to improve solubility of aromatic intermediates .
Q. How can advanced spectroscopic methods resolve structural ambiguities in derivatives of this compound?
Advanced techniques :
- 2D NMR (COSY, HSQC, HMBC) : Assign coupling networks and confirm biphenyl connectivity (e.g., correlations between H-2 and H-6 protons) .
- X-ray crystallography : Resolve absolute stereochemistry and torsional angles in crystalline derivatives .
- Dynamic NMR : Study rotational barriers in the biphenyl system at variable temperatures.
Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Computational workflow :
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent effects : Use implicit solvent models (e.g., PCM) in DFT to simulate reaction pathways in polar media .
Q. How can researchers address contradictory data in regioselectivity during cross-coupling reactions?
Resolution strategies :
- Mechanistic studies : Probe catalytic cycles using deuterated substrates or kinetic isotope effects .
- Template-directed coupling : Use U-shaped templates (e.g., ) to enforce meta or para selectivity .
- Competition experiments : Compare reactivity of halogenated precursors (Br vs. I) under identical conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
